Methyl 4-Hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 4-Hydroxyquinoline-2-carboxylate is a compound used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years. A variety of synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, the synthesis of 2-methylquinoline and its derivatives has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 224 °C and a predicted boiling point of 412.3±25.0 °C. The compound has a predicted density of 1.327±0.06 g/cm3 and a pKa of 3.53±0.40 .Scientific Research Applications
Synthesis and Molecular Studies
Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives are extensively researched for their synthesis and structural analysis. For instance, Kovalenko et al. (2020) focused on the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing its potential as an inhibitor of Hepatitis B Virus replication. This work emphasizes the compound's significance in designing combinatorial libraries for pharmaceutical applications (Kovalenko et al., 2020).
Novel Routes to Related Compounds
Detsi et al. (1996) described a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with notable biological importance. This research highlights the versatility and significance of this compound in synthesizing biologically relevant compounds (Detsi et al., 1996).
Antimicrobial Potentials
Research on the antimicrobial potentials of related quinoline compounds is significant. For example, Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating the potential of these compounds in developing natural preservatives against foodborne bacteria (Kim et al., 2014).
Applications in Bioactive Compounds Synthesis
The synthesis of bioactive compounds, such as antihypoxic agents, also utilizes derivatives of this compound. Ukrainets et al. (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, revealing their significant antihypoxic effects (Ukrainets et al., 2014).
Future Directions
Quinoline and its analogues, including Methyl 4-Hydroxyquinoline-2-carboxylate, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, and there are many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in the study of this compound and similar compounds may include further exploration of their synthesis, functionalization, and potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-hydroxy-2-quinolones, is known to have interesting pharmaceutical and biological activities Derivatives of 4-hydroxyquinoline-2-carboxylic acid are known to be highly effective quinolone antibiotics . Their action is associated with inhibiting DNA gyrase and preventing duplication of bacterial DNA .
Mode of Action
It’s known that quinolone antibiotics, which are related compounds, act by inhibiting the dna gyrase enzyme, thereby preventing the supercoiling of dna, an essential process for dna replication in bacteria .
Biochemical Pathways
It’s known that quinolone antibiotics interfere with the dna replication process in bacteria by inhibiting the dna gyrase enzyme . This leads to the cessation of bacterial growth and eventually bacterial death.
Result of Action
As a derivative of 4-hydroxy-2-quinolones, it’s known to have interesting pharmaceutical and biological activities . The inhibition of DNA gyrase by related compounds leads to the cessation of bacterial growth and eventually bacterial death .
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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